4,4,4-Trifluoro-3-(4-methoxyphenyl)-1-phenylbutan-1-one
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Overview
Description
4,4,4-Trifluoro-3-(4-methoxyphenyl)-1-phenylbutan-1-one is an organic compound that features a trifluoromethyl group, a methoxyphenyl group, and a phenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(4-methoxyphenyl)-1-phenylbutan-1-one typically involves the reaction of 4-methoxybenzaldehyde with trifluoroacetophenone in the presence of a base, such as sodium hydride, in an organic solvent like acetonitrile. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-(4-methoxyphenyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4,4,4-Trifluoro-3-(4-methoxyphenyl)-1-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-(4-methoxyphenyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-(4-methoxyphenyl)butan-1-ol: Similar structure but with an alcohol group instead of a ketone.
4,4,4-Trifluoro-3-(4-methoxyphenyl)butanenitrile: Contains a nitrile group instead of a ketone.
4,4,4-Trifluoro-3-(4-methoxyphenyl)butanoic acid: Features a carboxylic acid group instead of a ketone.
Uniqueness
4,4,4-Trifluoro-3-(4-methoxyphenyl)-1-phenylbutan-1-one is unique due to its combination of a trifluoromethyl group, a methoxyphenyl group, and a phenyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry .
Properties
CAS No. |
921932-51-6 |
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Molecular Formula |
C17H15F3O2 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-(4-methoxyphenyl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C17H15F3O2/c1-22-14-9-7-12(8-10-14)15(17(18,19)20)11-16(21)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
InChI Key |
XEKFSIQAFBSKKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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